![molecular formula C18H13BrClNO B1372808 6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride CAS No. 1160265-02-0](/img/structure/B1372808.png)
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride
Overview
Description
“6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride” is a specialty product used for proteomics research . It has a molecular formula of C18H13BrClNO and a molecular weight of 374.66 .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride” is characterized by a quinolone ring system. In a related compound, the dihedral angle between the quinolone ring system mean plane and the phenyl ring bridged by the ethynyl group is 25.44 (14)° . There is also an intra-molecular C-H⋯O hydrogen bond forming an S (6) ring motif .Scientific Research Applications
Efficient Synthesis of Quinolines
Poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) and N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide have been employed as efficient reagents for the synthesis of quinolines from 2-aminoaryl ketones and carbonyl compounds under aqueous and solvent-free conditions, yielding excellent results (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Antimicrobial and Antimalarial Agents
A series of novel quinoline-based 1,2,3-triazoles have been synthesized, showing good yields and demonstrating antimicrobial and antimalarial activity, indicating the potential of quinoline derivatives in developing new treatments (Parthasaradhi et al., 2015).
Synthesis in Ionic Liquids
The synthesis of 6-hydroxy-1H-quinolin-2-one in ionic liquid has been investigated, showing an efficient method for preparing such compounds with environmental benefits, highlighting the role of ionic liquids in facilitating chemical reactions (Liu Chang-chun, 2010).
Optical and Structural Properties of Derivatives
The structural and optical properties of quinoline derivatives have been studied, revealing their potential in material science, especially in the development of thin films with specific optical characteristics (Zeyada et al., 2016).
Biomolecular Binding Properties
New quinoline derivatives have been synthesized, with photophysical analyses indicating their strong interactions with ct-DNA, suggesting applications in the development of drugs and molecular probes (Bonacorso et al., 2018).
properties
IUPAC Name |
6-bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrClNO/c1-2-11-3-5-12(6-4-11)17-10-15(18(20)22)14-9-13(19)7-8-16(14)21-17/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZRZRXMCQGVAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-(4-ethylphenyl)quinoline-4-carbonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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